3R-Hydroxy Stereochemistry Enables Specific Enzyme Recognition vs. 3S-Hydroxy Analogs
The (3R)-hydroxy stereochemistry is not a minor structural variation but a strict determinant of enzyme recognition. The enzyme 2-enoyl-CoA hydratase II (D-3-hydroxyacyl-CoA hydro-lyase) accepts only D-3-hydroxyacyl-CoA (3R configuration) as substrate and specifically rejects L-3-hydroxyacyl-CoA (3S configuration) and cis-2-enoyl-CoA isomers [1]. This stereochemical specificity is absolute and non-negotiable for VLCFA elongation cycle progression.
| Evidence Dimension | Enzyme stereochemical recognition |
|---|---|
| Target Compound Data | 3R-hydroxy configuration; accepted as substrate by D-3-hydroxyacyl-CoA hydro-lyase |
| Comparator Or Baseline | 3S-hydroxy (L-3-hydroxyacyl-CoA); cis-2-enoyl-CoA |
| Quantified Difference | Absolute (qualitative: accepted vs. not accepted as substrate) |
| Conditions | purified cucumber very-long-chain 3-hydroxyacyl-CoA dehydratase; in vitro enzyme assay |
Why This Matters
Procurement of the incorrect stereoisomer (3S instead of 3R) would render the compound completely inactive in VLCFA elongation assays, wasting experimental resources.
- [1] Engeland, K., and H. Kindl. "Purification and characterization of a plant peroxisomal Δ2,Δ3-enoyl-CoA isomerase acting on 3-cis-enoyl-CoA and 3-trans-enoyl-CoA." European Journal of Biochemistry 200.1 (1991): 171-178. PMID: 1879422. Via MetaCyc very-long-chain 3-hydroxyacyl-CoA dehydratase entry. View Source
